molecular formula C20H16N4O3S B11030241 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11030241
M. Wt: 392.4 g/mol
InChI Key: YPBSSONPSXAOTH-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a thiadiazole ring, an isoquinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.

    Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the methoxymethyl-thiadiazole intermediate with the isoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction of the nitro group (if present) on the thiadiazole ring can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its structure suggests it could interact with various biological targets, including enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. This could result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a thiadiazole ring and an isoquinoline moiety. This structural combination is less common and may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-phenylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-27-12-17-22-23-20(28-17)21-18(25)16-11-24(13-7-3-2-4-8-13)19(26)15-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,21,23,25)

InChI Key

YPBSSONPSXAOTH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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